2-Acetamido-5-nitroresorcinol ditosylate
Description
2-Acetamido-5-nitroresorcinol ditosylate is a ditosylate derivative characterized by a resorcinol backbone substituted with an acetamido group at position 2, a nitro group at position 5, and two tosyl (p-toluenesulfonyl) groups replacing hydroxyl functionalities. This article compares its hypothetical properties and synthesis with structurally or functionally related ditosylates and nitro-acetamido compounds documented in authoritative sources.
Properties
CAS No. |
88172-86-5 |
|---|---|
Molecular Formula |
C22H20N2O9S2 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
[2-acetamido-3-(4-methylphenyl)sulfonyloxy-5-nitrophenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H20N2O9S2/c1-14-4-8-18(9-5-14)34(28,29)32-20-12-17(24(26)27)13-21(22(20)23-16(3)25)33-35(30,31)19-10-6-15(2)7-11-19/h4-13H,1-3H3,(H,23,25) |
InChI Key |
DCPWLQKZSIGHNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC(=C2NC(=O)C)OS(=O)(=O)C3=CC=C(C=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
2-Acetamido-5-nitroresorcinol Ditosylate
- Core structure: Resorcinol (1,3-dihydroxybenzene) with acetamido (C₂H₅NO) at position 2 and nitro (NO₂) at position 5.
- Tosyl groups replace hydroxyls at positions 1 and 3.
Lapatinib Ditosylate
- Core: Quinazoline derivative with substituted phenyl and furanyl groups.
- Tosyl groups enhance solubility and stability for tyrosine kinase inhibition .
Valbenazine Ditosylate
- Core: Tetrabenazine analog with a carbamate group.
- Tosyl groups improve crystalline stability and bioavailability .
2-Acetamido-5-nitrothiazole
- Core: Thiazole ring with acetamido and nitro groups.
- Used as a food analysis standard (CAS 140-40-9) .
o-Phenylenediamine Tritosylate
Table 1. Structural Comparison
Lapatinib Ditosylate
Valbenazine Ditosylate
o-Phenylenediamine Tritosylate
Physicochemical Properties
Lapatinib Ditosylate
- Poor aqueous solubility (0.007 mg/mL), addressed via β-cyclodextrin complexation to enhance dissolution .
Valbenazine Ditosylate
- Crystalline Form A: High solubility, low hygroscopicity, and thermal stability (melting point >195°C) .
This compound
- Likely challenges: Moderate solubility due to nitro and tosyl groups; may require formulation strategies like co-solvates.
Table 3. Physicochemical Properties
Lapatinib Ditosylate
- HER2+ breast cancer treatment: Inhibits tyrosine kinase activity but faces resistance due to HER2 shedding .
Valbenazine Ditosylate
2-Acetamido-5-nitrothiazole
This compound
- Potential applications: Antimicrobial or intermediate in nitro-aromatic synthesis (inferred from nitro-acetamido motifs).
Stability and Formulation Challenges
- Lapatinib Ditosylate : Requires solubility enhancers (e.g., β-cyclodextrin) for oral delivery .
- Valbenazine Ditosylate : Crystalline forms (Form A) optimize compressibility and flowability for tablet manufacturing .
- This compound: Hypothetical stability issues (e.g., nitro group reactivity) may necessitate inert storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
